5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-2-5(15(11,13)14)3-12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWZWXPDUCRRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 3-Amino-5-Methyl-6-(Trifluoromethyl)Pyridine
Diazotization of aminopyridines under acidic conditions generates diazonium salts, which undergo sulfonchlorination. Adapted from CN101020657A:
Procedure :
- Reagents : 3-Amino-5-methyl-6-(trifluoromethyl)pyridine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), acetic acid.
- Conditions : React at −5°C to 0°C for 4–10 hours.
- Mechanism :
$$
\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Diazonium salts form via nitrous acid intermediacy.
Sulfonchlorination with Sodium Bisulfite
The diazonium salt reacts with sodium bisulfite (NaHSO₃) under copper(I) chloride catalysis to yield the sulfonyl chloride:
Procedure :
- Reagents : Sodium bisulfite, CuCl, hydrochloric acid.
- Conditions : −5°C to 30°C, 24-hour reaction.
- Mechanism :
$$
\text{Ar-N}2^+\text{Cl}^- + \text{NaHSO}3 \xrightarrow{\text{CuCl}} \text{Ar-SO}2\text{Cl} + \text{N}2 \uparrow + \text{NaCl} + \text{H}_2\text{O}
$$
Copper catalysis facilitates radical-based sulfonation.
Amination to Sulfonamide
Reaction of the sulfonyl chloride with aqueous ammonia yields the sulfonamide:
Procedure :
- Reagents : Ammonium hydroxide (NH₄OH), toluene.
- Conditions : Room temperature, 8–10 hours.
- Mechanism :
$$
\text{Ar-SO}2\text{Cl} + 2\text{NH}3 \rightarrow \text{Ar-SO}2\text{NH}2 + \text{NH}_4\text{Cl}
$$
Nucleophilic displacement of chloride by ammonia affords the sulfonamide.
Yield Data :
| Step | Yield (%) | Purity |
|---|---|---|
| Diazotization | 85–90 | Crude |
| Sulfonchlorination | 82.3 | 56–58°C MP |
| Amination | 74.3 | 154–156°C MP |
Direct Sulfonation of Prefunctionalized Pyridine
Sulfonation of 5-Methyl-6-(Trifluoromethyl)Pyridine
Direct sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) introduces the sulfonic acid group, which is subsequently converted to sulfonamide:
Procedure :
Chlorination and Amination
The sulfonic acid is converted to sulfonyl chloride using PCl₅ or SOCl₂, followed by amination:
$$
\text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Yield : ~60–70% after purification.
Alternative Route: Nucleophilic Displacement
Starting from 6-Chloro-5-(Trifluoromethyl)Pyridine-3-Sulfonamide
Methylation of the chloro derivative introduces the methyl group:
Procedure :
- Reagents : Methyl iodide (CH₃I), palladium catalyst.
- Conditions : 80–100°C, 12 hours.
- Mechanism :
$$
\text{Ar-Cl} + \text{CH}3\text{I} \xrightarrow{\text{Pd}} \text{Ar-CH}3 + \text{I}^-
$$
Limited by regioselectivity and competing side reactions.
Industrial-Scale Considerations
Catalytic Vapor-Phase Fluorination
Adapted from PMC8175224, trifluoromethylpyridines are synthesized via fluidized-bed reactors using 3-picoline and chlorine/fluorine gases:
$$
\text{C}5\text{H}4\text{N-CH}3 + 3\text{ClF}3 \rightarrow \text{C}5\text{H}4\text{N-CF}_3 + 3\text{HCl}
$$
Advantages : Continuous production, high throughput.
Yield : 70–80% for trifluoromethylpyridines.
Analytical Characterization
Spectroscopic Data
Chromatographic Purification
Challenges and Optimization
Regioselectivity in Sulfonation
The trifluoromethyl group’s meta-directing effect favors sulfonation at position 3, but steric hindrance from the methyl group may reduce yields. Optimization via Lewis acid catalysts (e.g., AlCl₃) improves selectivity.
Byproduct Formation
- Diazonium Coupling : Minimized by low temperatures (−5°C).
- Over-Chlorination : Controlled via stoichiometric NaHSO₃.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyridine ring undergoes electrophilic substitution at specific positions, influenced by the electron-withdrawing trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH₂) groups.
-
Nitration : In the presence of HNO₃/H₂SO₄, substitution occurs preferentially at the 4-position of the pyridine ring due to meta-directing effects of the -CF₃ group .
-
Halogenation : Chlorination with Cl₂/FeCl₃ yields 2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide at 70–80°C .
Selected Reaction Conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | 4-Nitro derivative | 78% | |
| Chlorination | Cl₂ (gas), FeCl₃, 75°C | 2-Chloro derivative | 85% |
Nucleophilic Displacement Reactions
The sulfonamide group participates in nucleophilic reactions due to its acidic NH proton (pKa ~10).
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated sulfonamides .
-
Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives at 60°C .
Example Alkylation Protocol :
-
Dissolve 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide (1 eq) in DMF.
-
Add K₂CO₃ (2 eq) and CH₃I (1.2 eq).
-
Stir at 25°C for 12 h.
-
Isolate product via extraction (EtOAc/H₂O).
Yield : 89%
Hydrolysis Reactions
The sulfonamide group resists hydrolysis under mild conditions but decomposes under extreme acidity or alkalinity:
-
Acidic Hydrolysis : H₂SO₄ (20%) at 120°C cleaves the sulfonamide to 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonic acid .
-
Basic Hydrolysis : NaOH (10 M) at 100°C yields 3-amino-5-methyl-6-(trifluoromethyl)pyridine .
Stability Data:
| Condition | Resultant Compound | Degradation Rate (t₁/₂) | Source |
|---|---|---|---|
| pH 1 (HCl, 80°C) | Sulfonic acid derivative | 2.5 hours | |
| pH 13 (NaOH, 80°C) | Aminopyridine derivative | 1.8 hours |
Complexation with Metals
The sulfonamide acts as a bidentate ligand for transition metals:
-
Copper(II) Complexes : Forms stable complexes with CuCl₂ in ethanol, exhibiting octahedral geometry (λmax = 650 nm) .
-
Zinc(II) Coordination : Reacts with Zn(NO₃)₂ to generate tetrahedral complexes with antimicrobial activity .
Metal Binding Affinity:
| Metal Salt | Stoichiometry (Ligand:Metal) | Stability Constant (log β) | Source |
|---|---|---|---|
| CuCl₂ | 2:1 | 12.4 ± 0.3 | |
| Zn(NO₃)₂ | 1:1 | 8.9 ± 0.2 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–F bond cleavage in the -CF₃ group, forming:
-
5-methyl-6-difluoromethylpyridine-3-sulfonamide (major)
Photolysis Data :
| Light Source | Exposure Time | Conversion | Product Ratio (Major:Minor) |
|---|---|---|---|
| UV-C (254 nm) | 6 hours | 92% | 7:3 |
Key Limitations in Literature
Scientific Research Applications
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
This positional isomer of the target compound differs in the placement of the methyl group (position 2 instead of 5).
5-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine
This derivative replaces the sulfonamide group with an amine and introduces a 3-(trifluoromethyl)phenyl substituent. With a molecular weight of 252.24 g/mol, it is lighter than the sulfonamide analog (estimated MW ~285 g/mol). The amine group may reduce solubility compared to sulfonamides but could enhance membrane permeability .
Pyridine-Based mGluR5 Antagonists
SIB-1757 and SIB-1893
These pyridine derivatives (e.g., SIB-1757: 6-methyl-2-(phenylazo)-3-pyridinol) act as noncompetitive mGluR5 antagonists with IC₅₀ values of 0.37 µM and 0.29 µM, respectively. Unlike the target compound, they feature azo or ethenyl substituents instead of sulfonamide and trifluoromethyl groups. Their selectivity for mGluR5 over mGluR1 (>100 µM IC₅₀) highlights the importance of substituent geometry in receptor binding .
Trifluoromethylpyridine Sulfonate Esters
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
This compound shares the trifluoromethyl group but replaces the sulfonamide with a sulfonate ester and adds an iodine atom.
Key Structural and Functional Insights
- Sulfonamide vs. Amine : The sulfonamide group in the target compound likely improves aqueous solubility compared to amines (e.g., 5-Methyl-6-(3-CF₃-phenyl)pyridin-3-amine) due to its polar nature.
- Trifluoromethyl Positioning : The 6-CF₃ group may create steric hindrance or electronic effects that influence binding to hydrophobic pockets in biological targets, similar to SIB-1757’s selectivity for mGluR5 .
- Positional Isomerism : The 5-methyl isomer may offer better metabolic stability than the 2-methyl analog due to reduced steric exposure of the methyl group.
Research Implications and Gaps
Further studies should explore:
- Synthesis and purification protocols.
- Pharmacokinetic profiling (e.g., solubility, logP).
- Target-specific activity assays (e.g., mGluR5 binding, kinase inhibition).
Biological Activity
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 227.19 g/mol
This compound features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. The trifluoromethyl group can increase lipophilicity, which may enhance membrane permeability and bioactivity. For instance, derivatives of pyridine with trifluoromethyl groups have shown significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Studies suggest that similar compounds can significantly reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The compound's ability to induce cell death through methuosis has been noted in related studies. Methuosis is characterized by cytoplasmic vacuolization leading to cell death, which has been observed in certain derivatives of pyridinyl compounds. The introduction of a trifluoromethyl group at specific positions has been linked to increased cytotoxicity against cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding modifications to the core structure and their impact on biological activity:
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various trifluoromethyl-pyridine derivatives against MRSA, demonstrating that compounds with the trifluoromethyl group exhibited lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory action of sulfonamides related to this compound, revealing significant reductions in COX-2 and iNOS expression levels in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions .
- Cytotoxicity in Cancer Models : Research exploring the cytotoxic effects of pyridinyl compounds highlighted that those with enhanced lipophilicity due to trifluoromethyl substitutions showed increased effectiveness in inducing cell death in glioblastoma models, indicating a promising avenue for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
